![molecular formula C12H21NO4 B3338138 (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid CAS No. 851593-77-6](/img/structure/B3338138.png)
(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid
Overview
Description
(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid, commonly known as Boc-azepine, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a cyclic amino acid derivative that has been synthesized using various methods. Boc-azepine has been explored for its potential use in drug development due to its unique properties and mechanism of action.
Scientific Research Applications
Synthesis Methodologies
(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid and related compounds have been synthesized through various chemical processes, demonstrating their importance in organic synthesis. For instance, (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane were prepared starting from d-ornithine and d-lysine. The key step involved converting N-Boc-protected 3-aminolactams into imido esters by O-alkylation, followed by hydrogenation to amines under mild conditions using a standard hydrogenation catalyst (Kadyrov & Tok, 2021).
Another study isolated and identified (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride as the N-substituted regioisomer of besifloxacin, synthesized from a reaction involving (R)-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile (Xia, Chen, & Yu, 2013).
Chemical Transformations and Properties
Research also delves into the chemical transformations and properties of compounds related to (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid. For example, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, highlighting the control of stereoselectivity in cyclopropanation steps as crucial for the synthesis (Gan et al., 2013).
Additionally, a stereoselective transformation of (−)-shikimic acid into (3R,4S,5R,7R)-7-(hydroxymethyl)azepane-3,4,5-triol, a potential glycosidase inhibitor, was achieved. This process involved the conversion of (−)-shikimic acid into a specific dicarbonyl compound, followed by a double reductive amination to the final product (González-Castro et al., 2015).
Application in Drug Synthesis
The synthesis and characterization of compounds related to (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid also play a significant role in drug synthesis. For instance, the synthesis of protected 3-haloazetidines, used as versatile building blocks in medicinal chemistry, was reported. These intermediates were crucial for the diversified synthesis of azetidine-3-carboxylic acids, demonstrating their utility in the development of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
properties
IUPAC Name |
(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHWMPKCSLEMJ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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